molecular formula C17H12F3NO5S2 B2954889 Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 633315-51-2

Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2954889
CAS No.: 633315-51-2
M. Wt: 431.4
InChI Key: MAMDXTGARNIXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a molecular formula of C17H12F3NO5S2 and a molecular weight of 431.41 g/mol . This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is substituted with a trifluoromethyl group, a methylbenzenesulfonyl group, and a methoxycarbonyl group. It is primarily used in research and development settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl or sulfonyl groups .

Scientific Research Applications

Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 6-[(4-methylphenyl)sulfonyl]oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S2/c1-9-3-5-10(6-4-9)28(23,24)26-14-8-12(17(18,19)20)11-7-13(16(22)25-2)27-15(11)21-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDXTGARNIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=C(S3)C(=O)OC)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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